molecular formula C21H37N3O5 B565399 N2-((1S)-1-羧基-3-环己基丙基)-L-赖氨酰-L-脯氨酸 CAS No. 1132650-67-9

N2-((1S)-1-羧基-3-环己基丙基)-L-赖氨酰-L-脯氨酸

货号 B565399
CAS 编号: 1132650-67-9
分子量: 411.543
InChI 键: QYSKCMYFYQRFSL-BZSNNMDCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline” are typically complex organic molecules. They often contain multiple functional groups and chiral centers, which can make them interesting for various applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such compounds usually involves multiple steps, each of which needs to be optimized for yield and selectivity. Catalysts may be used to increase the reaction rate and control the stereochemistry of the reaction .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, such as NMR, IR, or X-ray crystallography. These methods can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry .


Chemical Reactions Analysis

The reactivity of a compound can be studied by performing various chemical reactions and analyzing the products. This can provide information about the functional groups present in the molecule and their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, or acidity, can be determined using various experimental methods. These properties can provide important information about how the compound behaves in different environments .

科学研究应用

内源性亚硝化和癌症风险

研究表明,膳食成分对内源性亚硝化过程的影响可能会影响癌症风险。摄入脯氨酸(NPRO内源形成的前体)以及富含硝酸盐的食物可能会导致NPRO水平升高,NPRO是内源性亚硝化和癌症风险的潜在标志物。已经证明维生素C的摄入可以抑制NPRO的形成,表明其在对抗内源性致癌亚硝基化合物方面具有保护作用(Ohshima & Bartsch, 1981)

心血管健康和血管紧张素转换酶(ACE)

N2-((1S)-1-羧基-3-环己基丙基)-L-赖氨酰-L-脯氨酸在结构上与血管紧张素转换酶(ACE)抑制剂相关,ACE是调节肾素-血管紧张素系统、影响血压和心血管健康的关键调节因子。ACE抑制剂,如利辛普利,已被广泛研究其对高血压和心力衰竭的有益影响。这些研究突出了各种利辛普利制剂的药代动力学特性和生物等效性,强调了ACE抑制在管理心血管疾病中的重要性(Georgarakis et al., 2004)

代谢途径和疾病

对脯氨酸及其衍生物代谢途径的研究揭示了对各种疾病的关键见解。例如,脯氨酸代谢与高脯氨血症等疾病有关,说明氨基酸代谢紊乱可能导致严重的代谢性疾病。由于鸟氨酸酮酸氨基转移酶缺乏导致的视网膜旋转萎缩症,影响了脯氨酸合成,典型地展示了氨基酸代谢与人类疾病之间错综复杂的关系(O'Donnell et al., 1978)

作用机制

Target of Action

Lisinopril, the parent compound, is known to target the angiotensin-converting enzyme (ace) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.

Biochemical Pathways

Lisinopril’s inhibition of ace affects the raas pathway . By reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, leading to vasodilation and decreased fluid volume.

Pharmacokinetics

The pharmacokinetics of Lisinopril, however, are well-studied . . These properties may provide a starting point for understanding the pharmacokinetics of Lisinopril Specified Impurity F.

Result of Action

The effects of lisinopril, as an ace inhibitor, include decreased blood pressure and reduced fluid volume due to its impact on the raas pathway .

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, flammable, or reactive. It’s important to handle all chemicals with appropriate safety precautions .

未来方向

The future directions for the study of a compound can depend on many factors, such as its potential applications, the current state of knowledge about the compound, and the availability of new experimental or computational methods .

属性

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSKCMYFYQRFSL-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150332
Record name Lisinopril specified impurity F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline

CAS RN

1132650-67-9
Record name Lisinopril specified impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132650679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril specified impurity F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N2-((1S)-1-CARBOXY-3-CYCLOHEXYLPROPYL)-L-LYSYL-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ10AC5C13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。